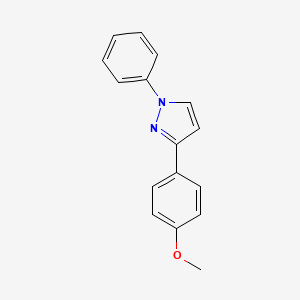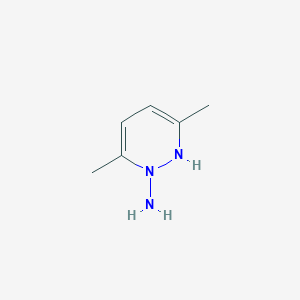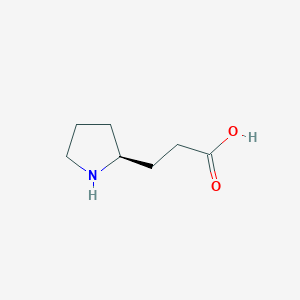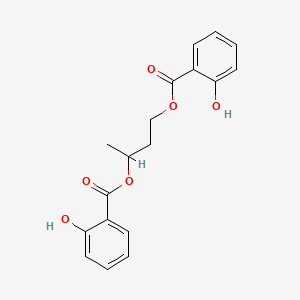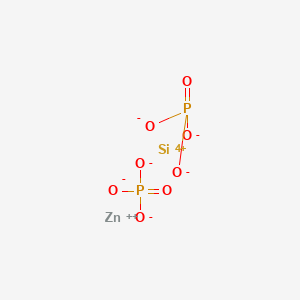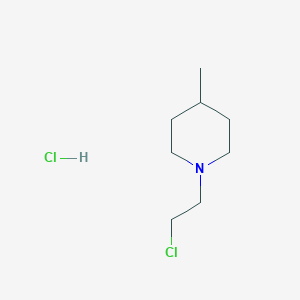
1-(2-Chloroethyl)-4-methylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-methylpiperidinium chloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can be synthesized through the reaction of 4-methylpiperidine with 2-chloroethyl chloride under suitable reaction conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as chloroform or acetone, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the efficient production of high-purity this compound. The reaction is monitored to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidinium salts.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-methylpiperidinium chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be utilized in biological studies to understand the behavior of piperidine derivatives in biological systems.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Chloroethyl)-4-methylpiperidinium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-chloroethyl)piperidine
4-methylpiperidine
N-(2-chloroethyl)piperidine
2-chloroethyl piperidine
Propriétés
Numéro CAS |
56859-59-7 |
|---|---|
Formule moléculaire |
C8H17Cl2N |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |
Clé InChI |
PAZNWLZCASYNFC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCCl.Cl |
SMILES canonique |
CC1CC[NH+](CC1)CCCl.[Cl-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




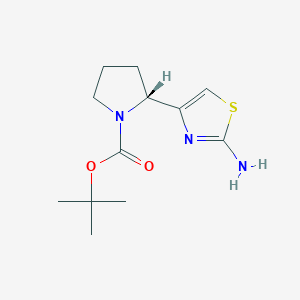
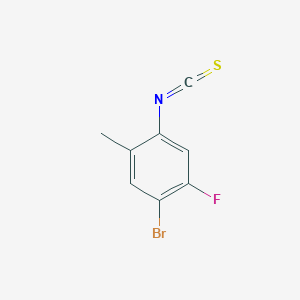
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
